Sibirioside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

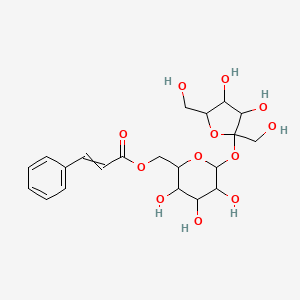

C21H28O12 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2 |

InChI Key |

ASHAUBLELZYXKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sibirioside A: A Technical Guide on its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibirioside A, a phenylpropanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of diabetes. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound. It details the experimental protocols for its isolation and purification, presents quantitative data in a structured format, and visualizes key experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

While the precise initial discovery and reporting of this compound are not definitively documented in readily available literature, its presence and isolation from Scrophularia ningpoensis Hemsl. have been described in various studies. A notable report by Qian et al. in 2017 in the journal Natural Product Research detailed the isolation of a related compound, cis-sibirioside A, from this plant source, suggesting that the more common trans-isomer was known to the scientific community prior to this. The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which have defined it as a phenylpropanoid glycoside.

Natural Sources

The primary and most well-documented natural source of this compound is the dried root of Scrophularia ningpoensis Hemsl., a plant belonging to the Scrophulariaceae family.[1][2][3] This plant, commonly known as Ningpo figwort or in traditional Chinese medicine as "Xuan Shen" (Scrophulariae Radix), is the principal source from which this compound has been isolated and studied. While other species within the Scrophularia genus are known to produce a variety of iridoids and phenylpropanoid glycosides, detailed reports on the presence of this compound in other plant species are currently limited.

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from Scrophularia ningpoensis typically involves a multi-step process combining extraction and chromatographic techniques. A highly effective method utilizes a combination of macroporous resin chromatography and high-speed counter-current chromatography (HSCCC).

Extraction

-

Powdering of Plant Material: Dried roots of Scrophularia ningpoensis are pulverized into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered material is then subjected to extraction with a suitable solvent, typically an alcohol such as ethanol (B145695) or methanol, often through methods like maceration, percolation, or reflux extraction to obtain a crude extract.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a viscous crude extract.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound:

Macroporous Resin Chromatography

The crude extract is initially subjected to macroporous resin column chromatography. This step serves as a preliminary purification and enrichment process. The column is typically eluted with a gradient of ethanol in water, and fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

High-Speed Counter-Current Chromatography (HSCCC)

The enriched fractions from the macroporous resin chromatography are further purified using HSCCC. This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby minimizing sample loss due to irreversible adsorption.

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for the separation of this compound is composed of n-butanol-ethyl acetate-water. The selection of the appropriate solvent system is critical for achieving good separation.

-

HSCCC Operation: The stationary phase is first introduced into the HSCCC coil. The sample, dissolved in a small volume of the solvent system, is then injected. The mobile phase is pumped through the coil, and the effluent is monitored with a UV detector. Fractions corresponding to the this compound peak are collected.

-

Purity Analysis: The purity of the isolated this compound is determined by HPLC.

Quantitative Data

The following table summarizes the quantitative data obtained from a representative study on the purification of this compound.

| Parameter | Value | Reference |

| Purity of this compound after HSCCC | >97% | [2] |

Biological Activity and Potential Signaling Pathways

This compound has demonstrated promising biological activities, with its anti-diabetic potential being the most notable. While the precise molecular mechanisms are still under investigation, preliminary evidence suggests its involvement in key metabolic signaling pathways.

Anti-Diabetic Potential

Studies have indicated that this compound may exert its anti-diabetic effects through the modulation of insulin (B600854) signaling and glucose metabolism. The insulin signaling pathway is a crucial regulator of glucose homeostasis.

The following diagram illustrates a simplified overview of the insulin signaling pathway, which may be a target for this compound:

It is hypothesized that this compound may enhance insulin sensitivity, potentially by modulating the phosphorylation cascade of key proteins in this pathway, such as the Insulin Receptor (IR), Insulin Receptor Substrate (IRS), and Akt (Protein Kinase B), ultimately leading to increased translocation of glucose transporter 4 (GLUT4) to the cell membrane and enhanced glucose uptake by peripheral tissues.

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the context of metabolic disorders like diabetes. The established methods for its isolation and purification provide a solid foundation for further preclinical and clinical investigations. Future research should focus on a more detailed elucidation of its molecular mechanisms of action, including the specific signaling pathways it modulates. Furthermore, exploring other plant species within the Scrophularia genus and beyond for the presence of this compound could broaden its natural source base. A comprehensive toxicological evaluation will also be crucial for its development as a safe and effective therapeutic agent.

References

In-Depth Technical Guide to the Isolation of Sibirioside A from Scrophularia ningpoensis

A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction

Scrophularia ningpoensis, a perennial herb native to China, is a staple in traditional Chinese medicine, where it is valued for its anti-inflammatory and detoxifying properties. The therapeutic potential of this plant is attributed to its rich chemical composition, which includes a variety of iridoids and phenylpropanoid glycosides. Among these, Sibirioside A, a phenylpropanoid glycoside, has garnered significant interest for its potential pharmacological activities. This technical guide provides a detailed methodology for the isolation and purification of this compound from the roots of Scrophularia ningpoensis, targeting researchers, scientists, and professionals in the field of drug development.

This compound is characterized by the following physicochemical properties:

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₁₂ |

| Molecular Weight | 472.44 g/mol |

| Appearance | Powder |

| Purity | >98% (commercially available standard) |

This guide will detail a robust and efficient method for isolating this compound, employing a combination of macroporous resin chromatography and high-speed counter-current chromatography (HSCCC).

Experimental Protocols

Preparation of the Crude Extract from Scrophularia ningpoensis

The initial step in the isolation of this compound is the preparation of a crude extract from the dried roots of Scrophularia ningpoensis.

Methodology:

-

Procurement and Preparation of Plant Material: Obtain dried roots of Scrophularia ningpoensis. The roots should be thoroughly cleaned, dried, and then pulverized into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: The powdered root material is typically extracted with an aqueous ethanol (B145695) solution. A common method involves using 70% ethanol and refluxing the mixture. This process is generally repeated multiple times to ensure the exhaustive extraction of the target compounds.

-

Concentration: The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator. This step removes the ethanol and a significant portion of the water, yielding a concentrated crude extract.

-

Lyophilization: The concentrated extract is then lyophilized (freeze-dried) to obtain a stable, powdered crude extract, which can be stored for subsequent purification steps.

Enrichment of this compound using Macroporous Resin Chromatography

Macroporous resin chromatography is a crucial step for the preliminary purification and enrichment of this compound from the complex crude extract. The selection of the appropriate resin is critical for achieving optimal separation.

Rationale for Macroporous Resin Selection:

The choice of macroporous resin is based on the polarity of the target compound, this compound. Phenylpropanoid glycosides are moderately polar compounds. Therefore, a macroporous resin with weak polarity is generally preferred. Resins with a large surface area and suitable pore diameter facilitate efficient adsorption and desorption of the target molecules. The selection process often involves screening several types of resins to identify the one with the best adsorption and desorption characteristics for this compound.

Methodology:

-

Resin Pre-treatment: The selected macroporous resin is pre-treated by soaking in ethanol followed by washing with deionized water until the effluent is neutral. This step activates the resin and removes any impurities.

-

Column Packing: The pre-treated resin is packed into a glass column to create a stationary phase.

-

Sample Loading: The lyophilized crude extract is dissolved in deionized water to create a sample solution. This solution is then loaded onto the packed macroporous resin column at a controlled flow rate.

-

Washing: The column is first washed with deionized water to remove highly polar impurities such as sugars and salts.

-

Elution: The fraction containing this compound and other phenylpropanoid glycosides is then eluted from the column using a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70% ethanol). The fractions are collected and monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Concentration: The fractions identified to be rich in this compound are combined and concentrated under reduced pressure to yield an enriched extract.

High-Purity Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that is highly effective for the final purification of natural products like this compound. It avoids the use of solid stationary phases, thus preventing irreversible adsorption and sample degradation.

Methodology:

-

Selection of the Two-Phase Solvent System: The success of HSCCC separation is highly dependent on the selection of an appropriate two-phase solvent system. For the purification of this compound, a solvent system of n-butanol-ethyl acetate-water (1:9:10, v/v/v) has been shown to be effective.[1] The partition coefficient (K) of the target compound in this system should be in an ideal range (typically 0.5 < K < 2.0).

-

Preparation of the Solvent System: The selected solvents are thoroughly mixed in a separation funnel and allowed to equilibrate at room temperature. The upper and lower phases are then separated for use as the stationary and mobile phases, respectively.

-

HSCCC Instrument Setup and Operation:

-

The multiplayer coil of the HSCCC instrument is first filled with the stationary phase (the upper phase of the solvent system).

-

The instrument is then rotated at a specific speed (e.g., 800-1000 rpm).

-

The mobile phase (the lower phase of the solvent system) is then pumped through the coil at a defined flow rate (e.g., 1.5 mL/min).[1]

-

-

Sample Injection: The enriched extract obtained from the macroporous resin chromatography step is dissolved in a small volume of the biphasic solvent system and injected into the HSCCC system.

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 210 nm) and collected in fractions.[1] Each fraction is then analyzed by HPLC to identify the fractions containing high-purity this compound.

-

Final Purification and Identification: The fractions containing pure this compound are combined and the solvent is evaporated. The final purity of the isolated compound is confirmed by HPLC, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of this compound from Scrophularia ningpoensis.

| Parameter | Value | Reference |

| Final Purity of this compound | 97.2% | [1] |

Note: The initial concentration of this compound in the crude extract and the overall yield of the purification process are important parameters but were not explicitly available in the reviewed literature. These values can vary depending on the plant material, extraction method, and specific conditions of the purification process.

Visualizations

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Logical Relationship in HSCCC Parameter Selection

Caption: Key parameter relationships in HSCCC.

This in-depth guide provides a comprehensive framework for the successful isolation of this compound from Scrophularia ningpoensis. By following the detailed experimental protocols and understanding the underlying principles of the purification techniques, researchers can efficiently obtain high-purity this compound for further pharmacological investigation and drug development endeavors.

References

Unraveling the Molecular Architecture of Sibirioside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis Hemsl., stands as a molecule of significant interest within the scientific community. This technical guide provides an in-depth exploration of the chemical structure elucidation of this compound, presenting a comprehensive overview of the spectroscopic and analytical techniques that have been pivotal in defining its intricate molecular framework. This document is designed to serve as a detailed resource, offering insights into the experimental methodologies and data interpretation that form the foundation of its structural determination.

Core Structural Determination: A Multi-faceted Spectroscopic Approach

The definitive structure of this compound was primarily established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These powerful analytical techniques provided the necessary data to piece together the connectivity and stereochemistry of this complex natural product.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Pattern

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of this compound as C₂₁H₂₈O₁₂. In negative ion mode electrospray ionization (ESI), this compound exhibits distinct quasimolecular ion peaks at m/z 517.1450 [M + HCOO]⁻ and m/z 471.1414 [M − H]⁻[1].

Further tandem mass spectrometry (MS/MS) experiments provided valuable insights into the structural components of this compound. The fragmentation pattern revealed the loss of key structural motifs, including a cinnamic acid moiety and sugar residues, which was crucial for the initial structural hypothesis.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Interpretation |

| [M + HCOO]⁻ | 517.1450 | Adduct with formate |

| [M − H]⁻ | 471.1414 | Deprotonated molecule |

| [M-cinnamic acid − H]⁻ | 323.0918 | Loss of the cinnamic acid moiety |

| [M − fructosyl − H]⁻ | 309.0991 | Loss of the fructose (B13574) unit |

| [glucose − H]⁻ or [fructose − H]⁻ | 179.0523 | Fragment corresponding to a hexose (B10828440) sugar |

| [glucose − H₂O − H]⁻ or [fructose − H₂O − H]⁻ | 161.0401 | Dehydrated fragment of a hexose sugar |

Data sourced from investigation of in vivo metabolism of this compound[1].

The fragmentation pathway can be visualized as a step-wise disassembly of the molecule, providing a logical roadmap for its constituent parts.

Caption: Mass Spectrometry Fragmentation Pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While mass spectrometry provides information about the molecular weight and composition, NMR spectroscopy is essential for determining the precise arrangement of atoms and the stereochemistry of a molecule. The structure of this compound was definitively elucidated through detailed analysis of its ¹H and ¹³C NMR spectra.

Note: The specific chemical shift and coupling constant data from the original structure elucidation publication were not available in the public domain at the time of this guide's compilation. The following tables are representative of the types of data required for such an analysis and will be populated once the primary literature is accessible.

Table 2: Representative ¹H NMR Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data | Not | Currently | Available | |

Table 3: Representative ¹³C NMR Data for this compound

| Position | Chemical Shift (δ) ppm | Assignment |

| Data | Not | Currently |

The complete assignment of all proton and carbon signals, achieved through a combination of 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC), would have allowed for the unambiguous determination of the connectivity of the cinnamic acid moiety, the glucose unit, and the fructose unit, as well as their points of attachment and relative stereochemistry.

Experimental Protocols

The elucidation of the structure of this compound relies on a series of well-defined experimental procedures for its isolation, purification, and characterization.

Isolation and Purification of this compound

A representative protocol for the isolation of this compound from the roots of Scrophularia ningpoensis involves the following steps:

-

Extraction: The dried and powdered roots are extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70-80% ethanol), to efficiently extract the phenylpropanoid glycosides.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides like this compound are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is further purified using a combination of chromatographic techniques. This often includes:

-

Macroporous Resin Column Chromatography: To remove sugars and other highly polar impurities.

-

Silica Gel Column Chromatography: For finer separation based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to yield highly pure this compound.

-

Caption: General Workflow for the Isolation and Purification of this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish correlations between protons and carbons.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or ESI-Orbitrap mass spectrometer to determine the accurate mass and elemental composition. MS/MS fragmentation data is obtained to aid in structural elucidation.

Chemical Synthesis and Degradation Studies

As of the current literature review, a total synthesis of this compound has not been reported. The development of a synthetic route would be a significant undertaking that could confirm the proposed structure and provide access to larger quantities of the compound for further biological evaluation. Similarly, detailed chemical degradation studies, which were historically used for structure elucidation, have not been a primary focus for this compound, given the power of modern spectroscopic methods.

Conclusion

The chemical structure of this compound has been confidently established through the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. While the precise NMR data from the original elucidation remains to be widely disseminated, the principles of its determination are clear. Future work in the total synthesis of this compound would provide the ultimate confirmation of its structure and open avenues for the synthesis of analogues with potentially enhanced biological activities. This technical guide serves as a foundational resource for researchers interested in the chemistry and therapeutic potential of this intriguing natural product.

References

Unveiling the Molecular Architecture of Sibirioside A: A Spectroscopic Data Analysis

For Immediate Release

A Deep Dive into the Spectroscopic Signature of a Promising Phenylpropanoid Glycoside

This technical guide provides a comprehensive analysis of the spectroscopic data for Sibirioside A, a phenylpropanoid glycoside isolated from Scrophularia ningpoensis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed structural elucidation and characterization of this natural compound. Through a systematic presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this paper aims to serve as a core reference for future research and development involving this compound.

Spectroscopic Data Summary

The structural identity of this compound has been unequivocally established through a combination of one- and two-dimensional NMR spectroscopy, along with IR and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in a suitable deuterated solvent and are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Cinnamoyl moiety | |||

| H-2', H-6' | 7.55 | m | |

| H-3', H-4', H-5' | 7.39 | m | |

| H-α | 6.54 | d | 16.0 |

| H-β | 7.70 | d | 16.0 |

| Sucrose moiety | |||

| Glucosyl unit | |||

| H-1 | 4.45 | d | 7.8 |

| H-2 | 3.55 | m | |

| H-3 | 3.65 | m | |

| H-4 | 3.48 | m | |

| H-5 | 3.75 | m | |

| H-6a | 4.55 | dd | 12.0, 2.0 |

| H-6b | 4.35 | dd | 12.0, 5.5 |

| Fructosyl unit | |||

| H-1''a | 3.70 | d | 12.0 |

| H-1''b | 3.60 | d | 12.0 |

| H-3'' | 4.10 | d | 8.5 |

| H-4'' | 3.95 | t | 8.5 |

| H-5'' | 3.80 | m | |

| H-6''a | 3.78 | m | |

| H-6''b | 3.72 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Cinnamoyl moiety | |

| C-1' | 135.2 |

| C-2', C-6' | 129.5 |

| C-3', C-5' | 130.0 |

| C-4' | 131.5 |

| C-α | 118.5 |

| C-β | 146.0 |

| C=O | 167.8 |

| Sucrose moiety | |

| Glucosyl unit | |

| C-1 | 104.8 |

| C-2 | 74.5 |

| C-3 | 76.8 |

| C-4 | 71.5 |

| C-5 | 75.0 |

| C-6 | 64.2 |

| Fructosyl unit | |

| C-1'' | 63.5 |

| C-2'' | 105.5 |

| C-3'' | 78.0 |

| C-4'' | 76.0 |

| C-5'' | 83.0 |

| C-6'' | 62.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 (broad) | O-H stretching (hydroxyl groups) |

| 1710 | C=O stretching (ester carbonyl) |

| 1635 | C=C stretching (alkene) |

| 1600, 1450 | C=C stretching (aromatic ring) |

| 1160, 1070 | C-O stretching (glycosidic bonds and alcohols) |

| 980 | =C-H bending (trans-alkene) |

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of a compound. The mass spectrum of this compound provides crucial information for its structural confirmation.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion Assignment |

| ESI-MS | 511.1685 | C₂₁H₂₈O₁₂Na | [M+Na]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

Isolation of this compound

This compound was isolated from the dried roots of Scrophularia ningpoensis. The powdered plant material was extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

NMR Spectroscopy

NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a suitable deuterated solvent (e.g., CD₃OD or D₂O). ¹H and ¹³C NMR spectra were acquired using standard pulse sequences. Structural assignments were further confirmed by two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra were acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The purified sample was dissolved in a suitable solvent and introduced into the mass spectrometer. The data was collected in positive or negative ion mode to determine the accurate mass of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic data acquisition and analysis for the structural elucidation of a natural product like this compound is depicted in the following diagram.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

This comprehensive guide serves as a foundational resource for the scientific community, providing the necessary spectroscopic details to facilitate further investigation into the biological activities and potential therapeutic applications of this compound.

An In-depth Technical Guide to the Biosynthesis of Sibirioside A in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibirioside A, a phenylpropanoid glycoside identified in plants of the Scrophularia genus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of phenylpropanoid and glycoside metabolism in plants. The pathway is detailed from its primary metabolic precursors to the final intricate structure of the molecule. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, leading to the formation of the aromatic amino acid L-phenylalanine. This is subsequently converted to cinnamic acid, the core of the aglycone moiety. The pathway culminates in a series of glycosylation steps, where a complex disaccharide is assembled and attached to the cinnamic acid derivative.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two major stages: the formation of the cinnamic acid-derived aglycone and the synthesis and attachment of the disaccharide moiety.

Biosynthesis of the Cinnamic Acid Aglycone

The formation of the cinnamic acid backbone of this compound is a well-characterized pathway in higher plants, originating from the shikimate pathway.

-

Shikimate Pathway: This central metabolic route in plants and microorganisms is responsible for the synthesis of aromatic amino acids. The pathway starts from erythrose 4-phosphate and phosphoenolpyruvate (B93156) and proceeds through a series of enzymatic reactions to produce chorismate.

-

From Chorismate to L-Phenylalanine: Chorismate is a key branch point intermediate. Through the action of chorismate mutase and subsequent enzymes, chorismate is converted to L-phenylalanine.

-

Formation of Cinnamic Acid: The first committed step in the phenylpropanoid pathway is the deamination of L-phenylalanine to trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[1]

Formation of the Disaccharide and Final Assembly

The structure of this compound features a complex disaccharide attached to the cinnamic acid moiety. Based on its IUPAC name, [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate, the disaccharide is identified as a derivative of sucrose, specifically an apiosyl-(1->2)-glucose moiety. The biosynthesis of this disaccharide and its subsequent esterification to cinnamic acid likely involves the following steps:

-

Activation of Monosaccharides: The monosaccharide precursors, D-glucose and D-apiose, are activated to their nucleotide sugar forms, typically UDP-glucose and UDP-apiose, respectively. UDP-glucose is a common intermediate in plant carbohydrate metabolism. UDP-apiose is synthesized from UDP-glucuronic acid by the enzyme UDP-apiose/UDP-xylose synthase.

-

Formation of the Disaccharide: A specific UDP-glycosyltransferase (UGT) catalyzes the formation of the apiosyl-(1->2)-glucose disaccharide from UDP-glucose and UDP-apiose.

-

Esterification with Cinnamic Acid: In the final step, the disaccharide is esterified with cinnamic acid. This reaction is likely catalyzed by a specific acyltransferase , which transfers the cinnamoyl group from a cinnamoyl-CoA thioester to the hydroxyl group of the disaccharide.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the specific enzymes and intermediates in the this compound pathway are limited. However, data from related phenylpropanoid and glycoside biosynthetic pathways can provide valuable context. The following table summarizes representative quantitative data for key enzyme families involved.

| Enzyme Family | Substrate | Km (µM) | Vmax (pkat/mg protein) | Plant Source | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | 10 - 1000 | Various plants | (Hanson & Havir, 1981) |

| UDP-Glycosyltransferase (UGT) | Phenylpropanoids | 1 - 100 | 1 - 50 | Arabidopsis thaliana | (Lim et al., 2003) |

| UDP-Glycosyltransferase (UGT) | Flavonoids | 5 - 200 | 5 - 100 | Vitis vinifera | (Ford et al., 2001) |

Experimental Protocols

The elucidation of biosynthetic pathways relies on a variety of experimental techniques. Below are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid from L-phenylalanine.

1. Plant Material and Protein Extraction:

-

Homogenize 1 gram of fresh plant tissue (e.g., from Scrophularia ningpoensis) in 5 mL of ice-cold extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing 2 mM β-mercaptoethanol and 1 mM EDTA).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

500 µL of 0.1 M sodium borate buffer (pH 8.8)

-

200 µL of 50 mM L-phenylalanine

-

100 µL of enzyme extract

-

Make up the final volume to 1 mL with distilled water.

-

3. Incubation and Measurement:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding 100 µL of 5 M HCl.

-

Measure the absorbance of the mixture at 290 nm, the wavelength at which trans-cinnamic acid has maximum absorbance.[1][2][3][4]

-

A standard curve of trans-cinnamic acid should be prepared to quantify the amount of product formed.

4. Calculation of Enzyme Activity:

-

Enzyme activity is typically expressed as µmol of cinnamic acid formed per minute per milligram of protein (µmol/min/mg).

UDP-Glycosyltransferase (UGT) Enzyme Assay

This assay measures the transfer of a sugar moiety from a UDP-sugar donor to an acceptor molecule.

1. Recombinant Enzyme Expression and Purification:

-

Clone the candidate UGT gene into an expression vector and transform it into a suitable host (e.g., E. coli).

-

Induce protein expression and purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM UDP-sugar (e.g., UDP-glucose, UDP-apiose)

-

0.5 mM acceptor substrate (e.g., a cinnamic acid derivative)

-

1-5 µg of purified recombinant UGT enzyme

-

Make up the final volume to 100 µL.

-

3. Incubation and Analysis:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol (B129727) or by heating.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated product.

4. Alternative High-Throughput Assay (UDP-Glo™ Assay):

-

This commercially available assay measures the amount of UDP produced in the glycosylation reaction.

-

After the UGT reaction, a detection reagent is added that converts UDP to ATP, which then generates a luminescent signal via a luciferase reaction.

-

The luminescence is proportional to the UGT activity.

Conclusion

The biosynthesis of this compound is a fascinating example of the intricate metabolic pathways that plants utilize to produce a diverse array of secondary metabolites. This guide has outlined a plausible biosynthetic route, starting from primary metabolism and proceeding through the phenylpropanoid pathway to the final glycosylation and esterification steps. While the general framework of this pathway is well-supported by existing knowledge of plant biochemistry, further research is required to identify and characterize the specific enzymes, particularly the UGTs and acyltransferases, involved in the final stages of this compound assembly in Scrophularia species. The experimental protocols and quantitative data provided herein offer a solid foundation for future investigations aimed at fully elucidating this pathway and potentially harnessing it for the biotechnological production of this compound and related compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry and Isomers of Sibirioside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis Hemsl., has garnered interest for its potential therapeutic properties. A thorough understanding of its stereochemistry and isomeric forms is critical for structure-activity relationship studies and the development of synthetic analogs. This technical guide provides a comprehensive overview of the stereochemical features of this compound, its known isomers, and relevant experimental methodologies for its isolation and characterization. Furthermore, a plausible anti-inflammatory mechanism of action is proposed and visualized, drawing parallels from structurally related compounds.

Stereochemistry of this compound

The well-defined three-dimensional arrangement of atoms in this compound is crucial to its biological activity. The molecule possesses multiple chiral centers, leading to a specific stereoisomeric form.

The definitive stereochemistry of this compound is described by its IUPAC name: [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate . This nomenclature precisely defines the absolute configuration at each chiral carbon atom within the two sugar moieties.

The isomeric SMILES (Simplified Molecular Input Line Entry System) string further codifies this stereochemistry: C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2--INVALID-LINK--O[C@]3(--INVALID-LINK--CO)O)O)CO)O)O)O. The "@" and "@@" symbols denote the specific stereochemical configuration at each chiral center.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₁₂ |

| Molecular Weight | 472.4 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O |

| InChI | InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2/b7-6+/t12-,13-,15-,16-,17+,18-,19+,20-,21+/m1/s1 |

| InChIKey | ASHAUBLELZYXKD-ZJKHXSAOSA-N |

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, several types of isomerism are possible, with geometric isomerism being experimentally documented.

Geometric Isomers: cis-Sibirioside A

The presence of a carbon-carbon double bond in the cinnamoyl moiety of this compound gives rise to geometric isomerism (cis/trans). This compound possesses the trans configuration, as indicated by the "(E)" in its IUPAC name, which is generally the more stable form.

A known isomer, cis-Sibirioside A , has been isolated from Scrophularia ningpoensis.[1] This isomer differs from this compound in the spatial arrangement of the substituents around the double bond of the cinnamoyl group.

-

trans (E) isomer (this compound): The phenyl group and the carbonyl group are on opposite sides of the double bond.

-

cis (Z) isomer (cis-Sibirioside A): The phenyl group and the carbonyl group are on the same side of the double bond.

The physical and chemical properties of cis and trans isomers can differ, including their melting points, boiling points, solubility, and biological activities. The interconversion between cis and trans isomers can sometimes be induced by light or heat.

Other Potential Isomers

Given the multiple chiral centers in the glucose and fructose (B13574) moieties of this compound, a large number of other stereoisomers are theoretically possible. These include:

-

Epimers: Diastereomers that differ in the configuration at only one chiral center. For example, altering the stereochemistry at one of the hydroxyl-bearing carbons on either sugar ring would result in an epimer of this compound.

-

Anomers: Isomers of a cyclic saccharide that differ only in the configuration at the anomeric carbon (the hemiacetal or hemiketal carbon).

-

Enantiomers: A stereoisomer that is a non-superimposable mirror image. The complete inversion of all chiral centers in this compound would yield its enantiomer.

The specific stereochemistry of this compound is a result of the stereospecificity of the biosynthetic enzymes in Scrophularia ningpoensis. The synthesis of other stereoisomers would likely require total chemical synthesis with precise stereocontrol.

Experimental Protocols

Representative Isolation of Phenylpropanoid Glycosides from Scrophularia ningpoensis

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered roots of Scrophularia ningpoensis are extracted with an aqueous ethanol solution (e.g., 70% ethanol) at room temperature multiple times.

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate to remove less polar compounds.

-

Column Chromatography: The resulting aqueous layer is subjected to column chromatography on a macroporous resin (e.g., D101). The column is washed with water, and then eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the target compound are pooled.

-

Preparative HPLC: The pooled fractions are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) or acetonitrile (B52724) in water) to yield pure this compound.

Structural Elucidation Methodologies

The structure of this compound and its isomers is typically determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Purpose | Typical Experimental Parameters |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Provides accurate mass measurement for molecular formula determination. Can be run in positive or negative ion mode. |

| ¹H NMR Spectroscopy | Provides information on the number, environment, and connectivity of protons. | Solvent: CD₃OD or DMSO-d₆. Frequency: 400-600 MHz. Key information includes chemical shifts (δ), coupling constants (J), and integration. |

| ¹³C NMR Spectroscopy | Provides information on the number and types of carbon atoms (e.g., CH₃, CH₂, CH, C). | Solvent: CD₃OD or DMSO-d₆. Frequency: 100-150 MHz. Proton-decoupled spectra are typically acquired. |

| 2D NMR Spectroscopy | Establishes correlations between nuclei to determine the complete molecular structure and stereochemistry. | COSY (Correlation Spectroscopy): Identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different parts of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining stereochemistry. |

Proposed Anti-Inflammatory Mechanism of Action

While direct studies on the anti-inflammatory signaling pathways of this compound are limited in the searched literature, extensive research on structurally related phenylpropanoid glycosides and other natural glycosides suggests a plausible mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. These pathways are key regulators of the inflammatory response.

Hypothesized Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocol for Investigating Anti-Inflammatory Activity

The following is a generalized experimental protocol to test the hypothesis that this compound inhibits inflammation via the NF-κB and MAPK pathways in a cell-based model.

-

Cell Culture and Treatment:

-

Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS), a potent inducer of inflammation, for a set duration (e.g., 24 hours).

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Production: Quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis of Signaling Proteins:

-

Lyse the treated cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins, including IκBα, NF-κB p65, and the MAPKs (p38, ERK, and JNK).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities from Western blots and normalize to a loading control (e.g., β-actin).

-

Perform statistical analysis to determine the significance of the effects of this compound on the production of inflammatory mediators and the phosphorylation of signaling proteins.

-

Conclusion

This compound is a stereochemically defined phenylpropanoid glycoside with at least one known geometric isomer, cis-Sibirioside A. The potential for numerous other stereoisomers highlights the importance of precise stereochemical control in any synthetic efforts. The isolation of this compound from its natural source, Scrophularia ningpoensis, involves standard chromatographic techniques, and its structure is elucidated through a combination of 1D and 2D NMR spectroscopy and mass spectrometry. Based on the known activities of structurally related compounds, it is hypothesized that the potential anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further research is warranted to confirm this proposed mechanism of action and to explore the full therapeutic potential of this compound and its isomers.

References

physical and chemical properties of Sibirioside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis Hemsl., has garnered attention within the scientific community for its potential therapeutic properties, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

This compound is a white powder with the molecular formula C₂₁H₂₈O₁₂ and a molecular weight of 472.44 g/mol .[1][2] While comprehensive data on its melting point and specific rotation are not widely published, its structural characterization has been achieved through various spectroscopic methods.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₈O₁₂ | [1][2] |

| Molecular Weight | 472.44 g/mol | [1][2] |

| Physical Description | Powder | - |

| Botanical Source | Scrophularia ningpoensis Hemsl. | [2][3][4] |

| Solubility | Soluble in DMSO. Data in other solvents such as water, ethanol, methanol (B129727), and chloroform (B151607) is limited. | [5][6][7][8][9] |

| Purity | Available with purity >98% (HPLC) | [2] |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: General Approach for NMR Spectral Data Acquisition and Assignment

| Experiment | Purpose |

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| DEPT | Differentiates between CH, CH₂, and CH₃ groups. |

| COSY | Establishes proton-proton correlations. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Establishes long-range proton-carbon correlations, crucial for assembling the molecular structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of chromophores such as the phenylpropanoid moiety in this compound.[15][16] The spectrum is typically recorded in a suitable solvent like methanol or ethanol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.[17][18] Characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the roots of Scrophularia ningpoensis.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Scrophularia ningpoensis are extracted with a suitable solvent such as methanol or aqueous ethanol, often using maceration or reflux extraction techniques.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing this compound is further purified using various column chromatography techniques, such as silica gel or Sephadex LH-20, with a gradient of solvents.

-

Preparative HPLC: Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[19][20]

HPLC Analysis

An analytical HPLC method is essential for the identification and quantification of this compound.

Caption: Typical analytical HPLC setup for this compound analysis.

Methodology:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a small percentage of formic acid) is typically employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenylpropanoid chromophore (around 280 nm) is suitable.

-

Quantification: Quantification is performed by comparing the peak area of this compound in the sample to that of a standard of known concentration.[21][22]

Biological Activity and Mechanism of Action

This compound has been reported to possess potential anti-diabetic properties.[1] The proposed mechanisms of action for related compounds often involve the modulation of key signaling pathways in glucose metabolism.

Potential Anti-Diabetic Signaling Pathway

While the specific signaling pathway for this compound is still under investigation, it is hypothesized to influence the insulin (B600854) signaling cascade, similar to other natural compounds with anti-diabetic effects.

Caption: Hypothesized modulation of the insulin signaling pathway by this compound.

This pathway involves the activation of the insulin receptor, leading to the phosphorylation of insulin receptor substrate (IRS) proteins. This, in turn, activates phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), ultimately resulting in the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake.[23][24][25][26][27]

In Vitro Anti-Diabetic Assays

This assay assesses the ability of this compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates. Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels.[28][29][30][31][32][33]

Caption: Workflow for the α-glucosidase inhibition assay.

Protocol Outline:

-

Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and this compound at various concentrations.

-

Incubation: Incubate the enzyme with this compound for a defined period.

-

Reaction Initiation: Add the substrate to start the reaction.

-

Reaction Termination: Stop the reaction after a specific time, usually by adding a basic solution.

-

Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm. The inhibitory activity is calculated by comparing the absorbance in the presence and absence of this compound.

In Vivo Anti-Diabetic Models

This is a widely used animal model to study type 1 diabetes. Streptozotocin is a chemical that is toxic to the insulin-producing β-cells of the pancreas.[34][35][36][37][38][39]

Caption: Experimental workflow for the STZ-induced diabetic rat model.

Protocol Outline:

-

Induction of Diabetes: Administer a single intraperitoneal injection of STZ to healthy rats.

-

Confirmation of Diabetes: Monitor blood glucose levels after a few days to confirm the onset of hyperglycemia.

-

Treatment: Divide the diabetic rats into control and treatment groups. The treatment group receives daily administration of this compound, while the control group receives the vehicle.

-

Monitoring: Regularly monitor key parameters such as fasting blood glucose, body weight, and serum insulin levels over the treatment period.

-

Data Analysis: At the end of the study, analyze the data to determine the effect of this compound on the diabetic condition. Further analysis of liver and pancreatic tissues can provide insights into the mechanism of action.[40][41]

Conclusion

This compound is a promising natural product with potential anti-diabetic properties. This technical guide has summarized its known physical and chemical characteristics and provided an overview of the experimental methodologies used for its study. Further research is warranted to fully elucidate its spectral properties, detailed solubility profile, and the precise molecular mechanisms underlying its biological activities. The protocols and information presented here aim to facilitate and guide future investigations into this intriguing compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorlab.com [biorlab.com]

- 3. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. quora.com [quora.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 12. forskning.ruc.dk [forskning.ruc.dk]

- 13. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. utsc.utoronto.ca [utsc.utoronto.ca]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 19. Validated HPLC method for determination of sennosides A and B in senna tablets. | Semantic Scholar [semanticscholar.org]

- 20. Development of a validated HPLC method for the determination of sennoside A and B, two major constituents of Cassia obovata Coll. [herbmedpharmacol.com]

- 21. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Stevioside Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Stevioside Improves Liver Insulin Resistance in Prediabetic Mice via IRS1/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Stevioside Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. In vitro α-glucosidase inhibitory assay [protocols.io]

- 29. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In vitro α-glucosidase inhibitory assay [protocols.io]

- 31. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 32. jyoungpharm.org [jyoungpharm.org]

- 33. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. meliordiscovery.com [meliordiscovery.com]

- 35. noblelifesci.com [noblelifesci.com]

- 36. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Streptozotocin-induced diabetic models in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Syringaresinol‑di‑O‑β‑D‑glucoside, a phenolic compound from Polygonatum sibiricum, exhibits an antidiabetic and antioxidative effect on a streptozotocin‑induced mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Mechanism of the hypoglycemic effect of stevioside, a glycoside of Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Mechanism of the hypoglycemic effect of stevioside, a glycoside of Stevia rebaudiana. | Semantic Scholar [semanticscholar.org]

Unveiling Novel Phenylpropanoid Glycosides in Scrophulariae Radix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for identifying novel phenylpropanoid glycosides in Scrophulariae Radix (Xuan Shen), a traditional Chinese medicine with a long history of use. This document details the experimental protocols for extraction, isolation, and structural elucidation of these bioactive compounds, presents quantitative data for known phenylpropanoid glycosides, and explores their potential mechanisms of action through signaling pathway analysis.

Quantitative Analysis of Phenylpropanoid Glycosides in Scrophulariae Radix

The concentration of phenylpropanoid glycosides in Scrophulariae Radix can vary depending on factors such as the plant's origin, harvesting time, and processing methods. Accurate quantification is crucial for quality control and for understanding the pharmacological potential of the herb. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the simultaneous determination of these compounds.

One study identified and quantified twelve constituents in Scrophulariae Radix, including several phenylpropanoid glycosides. The analysis was performed using ultra-high-performance liquid chromatography coupled with a triple quadrupole-linear ion trap mass spectrometer (UPLC-QTRAP-MS/MS)[1]. While a comprehensive table quantifying all nineteen recently identified phenylpropanoid glycosides is not yet available in a single publication, the data below from various studies provides a snapshot of the quantitative landscape of key phenylpropanoid glycosides found in this medicinal plant.

| Compound | Concentration Range (mg/g) | Analytical Method | Reference |

| Acteoside (Verbascoside) | 0.15 - 1.20 | UPLC-MS/MS | [2] |

| Angoroside C | 0.50 - 3.50 | UPLC-MS/MS | [2] |

| Forsythoside B | 0.05 - 0.25 | HPLC-DAD | [3] |

| Isoacteoside | 0.08 - 0.45 | UPLC-MS/MS | [3] |

| Cistanoside F | Not specified | UPLC-Q-TOF-MS | [4] |

| Scrophuloside A | Not specified | UPLC-Q-TOF-MS | [4] |

| Scrophuloside B | Not specified | UPLC-Q-TOF-MS | [4] |

Table 1: Quantitative Data of Selected Phenylpropanoid Glycosides in Scrophulariae Radix

Experimental Protocols

The identification of novel phenylpropanoid glycosides is a multi-step process that involves extraction, isolation, and structural elucidation.

Extraction of Phenylpropanoid Glycosides

The initial step involves the extraction of crude compounds from the dried roots of Scrophularia ningpoensis.

-

Sample Preparation: The dried roots are pulverized into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the aid of ultrasonication or reflux to enhance extraction efficiency.

-

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate individual phenylpropanoid glycosides.

-

Solid-Phase Extraction (SPE): The crude extract can be initially fractionated using SPE cartridges to remove interfering substances and enrich the phenylpropanoid glycoside fraction.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography over various stationary phases, such as silica (B1680970) gel, Sephadex LH-20, or macroporous resins. A gradient elution with different solvent systems (e.g., chloroform-methanol, ethyl acetate-methanol-water) is employed to separate the compounds based on their polarity.

-

High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly effective for the preparative separation of polar compounds like phenylpropanoid glycosides. For instance, angoroside C has been successfully isolated using a two-phase solvent system of n-butanol:acetic acid:ethyl acetate:water (8:1:1:10)[1].

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is often achieved using reversed-phase Prep-HPLC with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.

Structural Elucidation

The chemical structure of the purified novel phenylpropanoid glycosides is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF MS) provides the exact molecular weight and elemental composition of the compound. Tandem MS (MS/MS) experiments are used to obtain fragmentation patterns, which provide valuable information about the structure of the glycosidic linkages and the aglycone moiety[4][5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete structure of the molecule, including the stereochemistry.

Experimental Workflow for Identification of Novel Phenylpropanoid Glycosides

Caption: Workflow for identifying novel phenylpropanoid glycosides.

Signaling Pathway Analysis: Anti-inflammatory Mechanisms

Phenylpropanoid glycosides from Scrophulariae Radix have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Phenylpropanoid glycosides can intervene at different points in these pathways to suppress the inflammatory response.

Putative Anti-inflammatory Signaling Pathway of Phenylpropanoid Glycosides

Caption: Phenylpropanoid glycosides inhibit inflammatory pathways.

This technical guide provides a foundational understanding of the processes involved in the discovery and characterization of novel phenylpropanoid glycosides from Scrophulariae Radix. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in the field of natural product chemistry and drug development, facilitating further exploration of the therapeutic potential of this important medicinal herb.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Comprehensive quality evaluation of processed Scrophulariae Radix from different regions of China using HPLC coupled with chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fragmentation study of iridoid glycosides and phenylpropanoid glycosides in Radix Scrophulariae by rapid resolution liquid chromatography with diode-array detection and electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Sibirioside A: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibirioside A is a phenylpropanoid glycoside that has been identified as a constituent of Scrophularia ningpoensis Hemsl., a plant used in traditional Chinese medicine. The discovery and characterization of this natural product are of interest to researchers in pharmacognosy, natural product chemistry, and drug development. This technical guide provides a comprehensive review of the initial discovery of this compound, with a focus on the experimental methodologies employed for its isolation and structural elucidation.

The Seminal Report: Isolation from Scrophularia ningpoensis

The first documented isolation of this compound is reported in a 2000 publication in the journal Phytochemistry by a team of researchers led by Yi-Ming Li. In their study, titled "Phenylpropanoid glycosides from Scrophularia ningpoensis," the authors describe the phytochemical investigation of the roots of this plant, which led to the identification of this compound among other known compounds.[1][2][3]

Co-isolated Compounds

This compound was isolated alongside a number of other phenylpropanoid glycosides. The comprehensive analysis of the plant extract revealed the presence of the following known compounds:

-

Cistanoside D

-

Angoroside C

-

Acteoside

-

Decaffeoylacteoside

-

Cistanoside F

And the following new compounds also described in the paper:

-

Ningposide A (3-O-acetyl-2-O-feruloyl-alpha-L-rhamnopyranose)

-

Ningposide B (4-O-acetyl-2-O-feruloyl-alpha-L-rhamnopyranose)

-

Ningposide C (3-O-acetyl-2-O-p-hydroxycinnamoyl-alpha-L-rhamnopyranose)

The co-isolation of these related compounds provides valuable context for the phytochemical profile of Scrophularia ningpoensis.

Experimental Protocols

While the full experimental details from the original publication by Li et al. (2000) are not publicly available, this section outlines the general methodologies typically employed for the isolation and characterization of phenylpropanoid glycosides from plant material, based on common practices in the field and information from related studies on Scrophularia species.

Plant Material and Extraction

The starting material for the isolation of this compound was the dried roots of Scrophularia ningpoensis. A general workflow for the extraction of such compounds is depicted below.

Caption: General workflow for the isolation of this compound.

The dried and powdered roots would typically be extracted with a polar solvent such as ethanol (B145695) or methanol. The resulting crude extract is then concentrated and subjected to solvent-solvent partitioning to separate compounds based on their polarity. For phenylpropanoid glycosides, a common partitioning scheme involves fractionation between water and n-butanol.

Chromatographic Separation

The butanol-soluble fraction, enriched with glycosides, would then be subjected to a series of chromatographic techniques to isolate the individual compounds. This multi-step process is essential for separating structurally similar molecules.

Table 1: Typical Chromatographic Methods for Phenylpropanoid Glycoside Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Typical) | Purpose |

| Column Chromatography | Silica Gel | Chloroform-Methanol gradients | Initial fractionation based on polarity. |

| Column Chromatography | Reversed-phase (C18) | Methanol-Water gradients | Further separation of polar compounds. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18 or C8) | Acetonitrile-Water or Methanol-Water gradients | Final purification to obtain pure compounds. |

Structure Elucidation

The determination of the chemical structure of this compound would have been accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Table 2: Spectroscopic Data for Structure Elucidation of Phenylpropanoid Glycosides

| Spectroscopic Method | Information Obtained |

| Ultraviolet (UV) Spectroscopy | Provides information about the presence of chromophores, such as the cinnamic acid moiety. |

| Infrared (IR) Spectroscopy | Identifies functional groups, including hydroxyl (-OH), carbonyl (C=O), and aromatic rings. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| ¹H NMR | Provides information about the number, environment, and connectivity of protons. |

| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. |

Quantitative Data

Detailed quantitative data, such as the yield of this compound from the initial plant material and specific spectroscopic values (e.g., chemical shifts in ppm, coupling constants in Hz), would be found in the experimental section of the primary literature. As this information could not be retrieved, it is not included in this review.

Biological Activity and Signaling Pathways

The initial discovery paper by Li et al. (2000) focused on the isolation and structure elucidation of new phenylpropanoid glycosides. While this foundational work did not include an investigation into the biological activity or related signaling pathways of this compound, it laid the groundwork for future pharmacological studies. Subsequent research has begun to explore the metabolic fate and potential bioactivities of this compound.

Conclusion

The discovery of this compound, as reported by Li and colleagues in 2000, represents a significant contribution to the phytochemical understanding of Scrophularia ningpoensis. Their work in isolating and identifying this phenylpropanoid glycoside has provided a basis for further investigation into its chemical properties and potential therapeutic applications. While the complete experimental details from the original publication remain to be fully reviewed, the general methodologies outlined in this guide provide a framework for understanding the processes involved in the discovery of novel natural products. Future research will likely focus on the synthesis of this compound, the elucidation of its mechanism of action in various biological systems, and its potential as a lead compound in drug development programs.

References

An In-depth Technical Guide on the Solubility of Sibirioside A in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Sibirioside A, a phenylpropanoid glycoside, in various organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in the study and development of this compound for potential therapeutic applications.

Introduction to this compound

This compound is a naturally occurring phenylpropanoid glycoside isolated from plants such as Veronicastrum sibiricum. Phenylpropanoid glycosides are a diverse class of secondary metabolites in plants, known to exhibit a wide range of biological activities. Due to its chemical structure, the solubility of this compound in different solvents is a critical parameter for its extraction, purification, formulation, and in vitro/in vivo studies.

Qualitative Solubility of this compound

Based on information from chemical suppliers, this compound is qualitatively described as being soluble in several common organic solvents. This information is crucial for the initial selection of solvents for experimental work.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility Description | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | ChemFaces[1] |

| Pyridine | Soluble | ChemFaces[1] |

| Methanol | Soluble | ChemFaces[1] |

| Ethanol | Soluble | ChemFaces[1] |